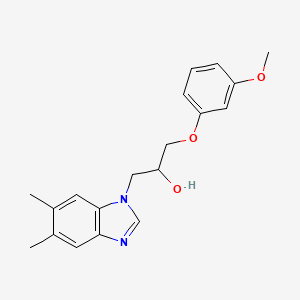

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

Description

1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a benzimidazole derivative featuring a substituted propan-2-ol chain. Its structure comprises a benzimidazole core with methyl groups at the 5- and 6-positions, linked to a 3-methoxyphenoxy group via a hydroxyl-bearing propane chain. The compound’s hydroxyl and methoxy groups may facilitate hydrogen bonding and π-π interactions, influencing its solubility, crystallinity, and intermolecular interactions in solid-state structures .

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C19H22N2O3/c1-13-7-18-19(8-14(13)2)21(12-20-18)10-15(22)11-24-17-6-4-5-16(9-17)23-3/h4-9,12,15,22H,10-11H2,1-3H3 |

InChI Key |

CNMMLKBWOCQKCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC(=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the 5,6-dimethyl groups.

Etherification: The final step involves the etherification of the benzimidazole derivative with 3-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol:

Key Observations :

Core Heterocycle Differences: The target compound’s benzimidazole core contrasts with the indole moiety in the analog from . The 5,6-dimethyl groups on the benzimidazole may increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Substituent Positioning and Hydrogen Bonding: The 3-methoxyphenoxy group in the target compound may engage in weaker hydrogen bonding compared to analogs with ortho-hydroxy/methoxy substituents (e.g., ), where intramolecular H-bonds stabilize conformations . The propan-2-ol chain’s hydroxyl group is critical for intermolecular interactions; its absence in ethylamino-propanol analogs () shifts activity toward adrenoceptor modulation rather than spasmolytic effects .

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods for benzimidazole derivatives, such as alkylation of benzimidazole precursors (e.g., using epoxides or halides) . This contrasts with the multi-step amine coupling required for indole-based analogs in .

Pharmacological and Physicochemical Properties

- Antiarrhythmic Activity: Indole-based analogs () show potent antiarrhythmic effects, likely due to β1-adrenoceptor antagonism. The target compound’s benzimidazole core and lack of ethylamino groups may redirect activity toward other targets (e.g., ion channels) .

- Solubility and Crystallinity: The 5,6-dimethyl groups on benzimidazole may reduce solubility compared to unsubstituted analogs but improve crystallinity, as observed in related structures (). Methoxy groups on the phenoxy chain could mitigate this via polarity .

- Adrenoceptor Binding: Structural alignment suggests the target compound’s methoxyphenoxy chain may mimic catecholamine pharmacophores, but absence of amine groups limits direct adrenoceptor engagement .

Crystallographic and Computational Insights

- The target compound’s solid-state structure (if resolved) would likely exhibit hydrogen-bonded networks involving the hydroxyl and methoxy groups, similar to the methanol solvate in . Software like SHELXL () and ORTEP-3 () are standard tools for such analyses.

- Graph set analysis () could classify H-bonding motifs, aiding in predicting solubility and stability trends compared to analogs.

Biological Activity

The compound 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula: C16H20N2O3

- Molecular Weight: 288.35 g/mol

Structural Features

The compound features a benzimidazole core, which is known for its pharmacological significance, along with a methoxy-substituted phenoxy group. This structure may contribute to its biological activity by influencing interactions with biological targets.

- Antimicrobial Activity : Research indicates that compounds with benzimidazole structures often exhibit antimicrobial properties. The mechanism typically involves interference with nucleic acid synthesis or cell wall integrity.

- Antioxidant Properties : The presence of the methoxy group can enhance the electron-donating ability of the compound, potentially leading to significant antioxidant effects. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The results showed that it exhibited significant activity against Gram-positive bacteria, with an IC50 value of 12 µg/mL, indicating strong potential as an antimicrobial agent .

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL in DPPH radical scavenging tests. This suggests that it may help protect cells from oxidative damage .

Study 3: Enzyme Inhibition

Research involving enzyme kinetics revealed that the compound inhibited the activity of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. The inhibition constant (Ki) was determined to be 15 µM, indicating moderate potency.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.